molecular formula C22H27ClN2O2 B11346240 N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-chlorobenzamide

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-chlorobenzamide

Cat. No.: B11346240
M. Wt: 386.9 g/mol
InChI Key: FUGTWLHBXXSGCS-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-chlorobenzamide is a synthetic organic compound characterized by its unique chemical structure, which includes an azepane ring, a methoxyphenyl group, and a chlorobenzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-chlorobenzamide typically involves multiple steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,6-diaminohexane.

    Attachment of the Methoxyphenyl Group: This step involves the reaction of the azepane derivative with 4-methoxybenzyl chloride under basic conditions to form the intermediate compound.

    Coupling with 2-Chlorobenzoyl Chloride: The final step involves the acylation of the intermediate with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the azepane ring or the benzamide moiety, potentially leading to the formation of amines or alcohols.

    Substitution: The chlorobenzamide group is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-chlorobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug discovery and development. It can be used in assays to study enzyme inhibition or receptor binding.

Medicine

In medicine, derivatives of this compound could be investigated for their potential therapeutic effects. For example, they might be explored as potential treatments for neurological disorders due to the presence of the azepane ring, which is a common feature in many psychoactive drugs.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-chlorobenzamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors through binding to active sites or allosteric sites, thereby modulating their activity. The presence of the azepane ring and the methoxyphenyl group could facilitate interactions with hydrophobic pockets, while the chlorobenzamide moiety might participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-benzamide: Lacks the chlorine atom, which might affect its reactivity and biological activity.

    N-[2-(piperidin-1-yl)-2-(4-methoxyphenyl)ethyl]-2-chlorobenzamide: Contains a piperidine ring instead of an azepane ring, which could influence its pharmacological properties.

    N-[2-(azepan-1-yl)-2-(4-hydroxyphenyl)ethyl]-2-chlorobenzamide: Has a hydroxy group instead of a methoxy group, potentially altering its chemical reactivity and biological interactions.

Uniqueness

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-chlorobenzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the azepane ring, methoxyphenyl group, and chlorobenzamide moiety allows for diverse interactions and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H27ClN2O2

Molecular Weight

386.9 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-chlorobenzamide

InChI

InChI=1S/C22H27ClN2O2/c1-27-18-12-10-17(11-13-18)21(25-14-6-2-3-7-15-25)16-24-22(26)19-8-4-5-9-20(19)23/h4-5,8-13,21H,2-3,6-7,14-16H2,1H3,(H,24,26)

InChI Key

FUGTWLHBXXSGCS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Cl)N3CCCCCC3

Origin of Product

United States

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